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Abstract: This technical guide provides a comprehensive overview of the thermodynamic and

physicochemical properties of 2,6-Pyrazinediamine, a key heterocyclic intermediate in the

development of pharmaceuticals. While experimental data on its core thermodynamic

properties such as enthalpy of formation are not extensively available in public literature, this

document consolidates the known physical characteristics and outlines the standard

experimental and computational methodologies for their determination. Detailed protocols for

thermal analysis and a summary of the compound's role in medicinal chemistry, particularly as

a scaffold for kinase inhibitors, are presented. This guide is intended for researchers, scientists,

and drug development professionals working with pyrazine derivatives.

Physicochemical and Thermodynamic Properties
2,6-Pyrazinediamine (also known as 2,6-diaminopyrazine) is a solid organic compound with

the molecular formula C4H6N4. Its fundamental properties are crucial for understanding its

stability, solubility, and reactivity in various applications. While specific experimental

thermodynamic values are sparse, a collection of its physical and computed properties are

summarized in Table 1. The discrepancies in reported melting points may be attributed to

different polymorphic forms or measurement conditions.

Table 1: Physicochemical and Computed Properties of 2,6-Pyrazinediamine
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Property Value Source(s)

Identifiers

CAS Number 41536-80-5 [1]

PubChem CID 534688 [1]

Molecular Properties

Molecular Formula C4H6N4 [1]

Molecular Weight 110.12 g/mol [1]

Physical Properties

Melting Point 137-138 °C

Boiling Point 394.1 ± 37.0 °C at 760 mmHg

Computed Properties

XLogP3-AA -0.5 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
4 [1]

Rotatable Bond Count 0 [1]

Exact Mass 110.059246208 Da [1]

Polar Surface Area 77.8 Å² [1]

Synthesis of 2,6-Pyrazinediamine
The synthesis of 2,6-diaminopyrazine can be achieved through various routes. A common

approach involves the reaction of an iminodiacetonitrile derivative with ammonia.[2] Another

strategy utilizes nucleophilic aromatic substitution on a di-halogenated pyrazine precursor. The

general workflow for a substitution-based synthesis is depicted below.
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A generalized workflow for the synthesis of 2,6-Pyrazinediamine.

Role in Drug Discovery and Development
Pyrazine derivatives are a cornerstone in medicinal chemistry, with numerous FDA-approved

drugs containing this scaffold. The pyrazine ring is often used as a bioisostere for benzene,

pyridine, or pyrimidine. Specifically, the 2-aminopyrazine motif is a common feature in small

molecule kinase inhibitors.[3] Protein kinases are crucial regulators of cellular signaling

pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] In

many kinase inhibitors, the nitrogen atoms of the pyrazine ring act as hydrogen bond
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acceptors, interacting with amino acid residues in the ATP-binding pocket of the kinase, thereby

inhibiting its activity.
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Inhibition of a generic protein kinase signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1297881?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols for Thermodynamic
Characterization
The determination of thermodynamic properties of compounds like 2,6-Pyrazinediamine relies

on well-established analytical techniques. The general methodologies for these are described

below.

Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for measuring the heat flow associated with thermal

transitions in a material as a function of temperature.[6] It is used to determine melting point,

enthalpy of fusion (ΔHfus), and heat capacity (Cp).

Methodology:

Sample Preparation: A small, precisely weighed amount of 2,6-Pyrazinediamine (typically 1-

5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a

reference.

Instrumentation: The sample and reference pans are placed in the DSC cell.

Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) under an inert

atmosphere (e.g., nitrogen flow).[7]

Data Acquisition: The instrument measures the differential heat flow required to maintain the

sample and reference at the same temperature.

Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic

peak corresponds to the melting of the sample. The onset temperature of this peak is taken

as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a

controlled atmosphere. It is used to assess thermal stability and decomposition profiles.[8]

Methodology:
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Sample Preparation: A small amount of 2,6-Pyrazinediamine is placed in a tared TGA pan.

Instrumentation: The pan is placed on a sensitive microbalance within a furnace.

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled

atmosphere (e.g., nitrogen or air).[7]

Data Acquisition: The mass of the sample is continuously recorded as the temperature

increases.

Analysis: The TGA curve plots mass percentage versus temperature. A significant drop in

mass indicates decomposition. The onset temperature of decomposition provides information

about the thermal stability of the compound.
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A typical experimental workflow for thermal analysis (DSC/TGA).

Bomb Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of an organic compound is often determined

indirectly from its enthalpy of combustion (ΔcH°), which can be measured with high precision

using a bomb calorimeter.[9]
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Methodology:

Sample Preparation: A pellet of known mass of 2,6-Pyrazinediamine is placed in a crucible

inside a high-pressure vessel (the "bomb"). A fuse wire is placed in contact with the sample.

Calorimeter Assembly: The bomb is filled with high-pressure oxygen and placed in a

container with a precisely measured amount of water. The entire assembly is thermally

insulated.

Combustion: The sample is ignited by passing an electric current through the fuse wire. The

complete combustion of the organic compound releases heat, which is absorbed by the

bomb and the surrounding water, causing a temperature rise.

Temperature Measurement: The temperature of the water is monitored with high precision

before and after combustion.

Calculation:

The heat released by the combustion reaction is calculated from the temperature change

and the heat capacity of the calorimeter system (determined by combusting a standard

substance like benzoic acid).[9]

Corrections are made for the heat of combustion of the fuse wire and for the formation of

nitric acid from the nitrogen in the sample and atmosphere.

The standard enthalpy of combustion (ΔcH°) is determined from the experimental data.

The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, with the

known standard enthalpies of formation of the combustion products (CO2(g), H2O(l), and

N2(g)).

Conclusion
2,6-Pyrazinediamine is a fundamentally important molecule in the field of medicinal chemistry.

While a complete experimental dataset of its thermodynamic properties is not readily available,

this guide provides the known physicochemical characteristics and outlines the standard

methodologies for their determination. The established protocols for DSC, TGA, and bomb
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calorimetry can be applied to obtain crucial data on its thermal stability, phase behavior, and

energetics. Understanding these properties is essential for the rational design, synthesis, and

formulation of novel pyrazine-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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